![molecular formula C11H9BrN2O B14770582 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-cancer properties, showing significant antiproliferative activity against various cancer cell lines .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex heterocyclic structures .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. In the context of its anti-cancer activity, the compound is believed to interfere with DNA synthesis and cell division, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown that it can bind to the active sites of certain enzymes, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine atom, which can significantly alter its chemical properties and biological activity.
2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one:
Uniqueness: The presence of the bromine atom in 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one makes it unique compared to its analogs. This halogen atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications .
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
3-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-9-5-7-6-3-1-2-4-8(6)13-10(7)11(15)14-9/h1-5,7,10,13H,(H,14,15) |
Clave InChI |
ZQUSFHUDKWQISB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C=C(NC(=O)C3N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


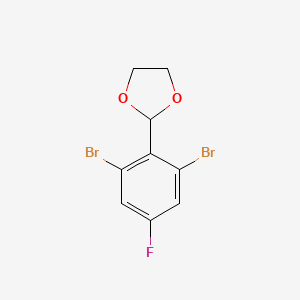
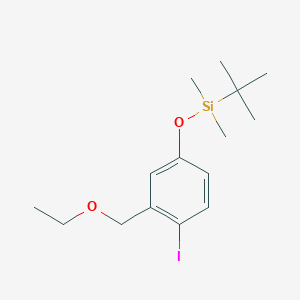
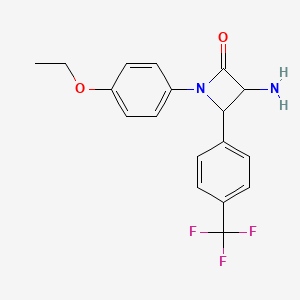

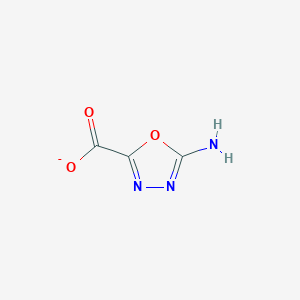

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
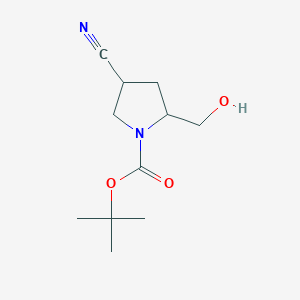
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
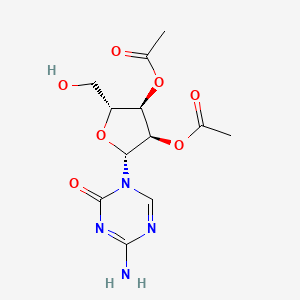
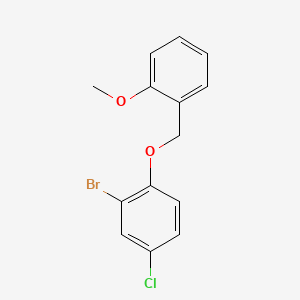


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
